Glutathione
Overview
Description
Glutathione (GSH) is an antioxidant found in plants, animals, fungi, and some bacteria and archaea . It is a tripeptide with a gamma peptide linkage between the carboxyl group of the glutamate side chain and cysteine . The carboxyl group of the cysteine residue is attached by normal peptide linkage to glycine . Glutathione is capable of preventing damage to important cellular components caused by sources such as reactive oxygen species, free radicals, peroxides, lipid peroxides, and heavy metals .
Synthesis Analysis
Glutathione biosynthesis involves two adenosine triphosphate-dependent steps . First, γ-glutamylcysteine is synthesized from L-glutamate and L-cysteine . This conversion requires the enzyme glutamate–cysteine ligase . This reaction is the rate-limiting step in glutathione synthesis . Second, glycine is added to the C-terminal of γ-glutamylcysteine . This condensation is catalyzed by glutathione synthetase .
Molecular Structure Analysis
Glutathione’s molecular structure and supramolecular arrangements have been evaluated as a potential ACE inhibitor . The tripeptide molecular modeling by density functional theory, the electronic structure by the frontier molecular orbitals, and the molecular electrostatic potential map are used to understand the biochemical processes inside the cell .
Chemical Reactions Analysis
Glutathione participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . It acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .
Physical And Chemical Properties Analysis
Glutathione is a tripeptide found in many tissues at relatively high concentrations . It plays a pivotal role in reducing oxidative stress, maintaining redox balance, enhancing metabolic detoxification, and regulating the immune system .
Scientific Research Applications
Nano-Drug Design
Glutathione (GSH) plays a crucial role in various physiological functions, including antioxidation, detoxification, anti-aging, immunity enhancement, and anti-tumor activities. Its properties have been leveraged in nano-drug design for diseases like diabetes, cancer, and nervous system disorders. GSH's high content in tumor cells and its role in reducing NADPH to GSH are key factors in nano-drug development (Li, Li, & Qi, 2021).
Molecular Probes for Tissue Imaging
GSH has been used in creating molecular probes for fluorescence imaging. A specific naphthalimide-cyanine based sulfonamide probe was developed for visualizing GSH in mouse tissues, demonstrating its utility in dual-mode tissue imaging with significant imaging depth (Xu et al., 2019).
Modification of Glutathione Metabolism
Glutathione metabolism modification is significant in medical research, particularly in chemotherapy, radiation therapy, and cellular protection against toxins. Administering selective enzyme inhibitors or compounds that increase GSH synthesis can modify glutathione metabolism, offering therapeutic advantages (Meister, 1983).
Dietary Nutrients for Glutathione Support
Dietary interventions, including amino acids, vitamins, minerals, and phytochemicals, can affect circulating glutathione levels. These nutritional strategies are crucial for improving glutathione status and may provide clinical benefits, especially considering the genetic variation in glutathione status (Minich & Brown, 2019).
Glutathione in Health and Disease
Studies on glutathione have explored its role in antioxidant defense, nutrient metabolism, cellular event regulation, and its involvement in various diseases like cancer, neurodegenerative, and cardiovascular diseases. Glutathione's levels in human tissues are a sensitive indicator of cell functionality and viability, making it a critical factor in human health (Pastore et al., 2003).
Genetic Biomarkers in Occupational Epidemiology
Glutathione-S-transferase theta 1 (GSTT1) is used as a genetic biomarker in occupational epidemiology. Its role in occupational health practice is significant for estimating individual risks and translating epidemiologic data into clinical practice (Schulte, 2004).
The Biological Actions of the Glutathione/Disulfide System
The glutathione/disulfide system, due to its multifunctional properties, has been the focus of research across various biological areas. This includes metabolism, drug metabolism, radiation, cancer, and aging, highlighting its importance in biological research (Quintiliani, 1990).
Overview of Glutathione Biosynthesis and Modulation
Glutathione's synthesis, modulation, and its role in protecting against oxidative stress have been thoroughly researched. Understanding its biosynthesis is crucial for therapeutic applications aimed at increasing cellular GSH (Anderson, 1998).
Future Directions
properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSXRVCMGQZWBV-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023101 | |
Record name | Glutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Glutathione | |
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URL | https://haz-map.com/Agents/14425 | |
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Record name | Glutathione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
292.5 mg/mL | |
Record name | Glutathione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase. It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion. It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. GSH is a cofactor of conjugation and reduction reactions that are catalyzed by glutathione S-transferase enzymes expressed in the cytosol, microsomes, and mitochondria. However, it is capable of participating in non-enzymatic conjugation with some chemicals, as it is hypothesized to do to a significant extent with n-acetyl-p-benzoquinone imine (NAPQI), the reactive cytochrome P450 reactive metabolite formed by toxic overdose of acetaminophen. Glutathione in this capacity binds to NAPQI as a suicide substrate and in the process detoxifies it, taking the place of cellular protein sulfhydryl groups which would otherwise be toxically adducted. The preferred medical treatment to an overdose of this nature, whose efficacy has been consistently supported in literature, is the administration (usually in atomized form) of N-acetylcysteine, which is used by cells to replace spent GSSG and allow a usable GSH pool. | |
Record name | Glutathione | |
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URL | https://www.drugbank.ca/drugs/DB00143 | |
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Product Name |
Glutathione | |
CAS RN |
70-18-8 | |
Record name | Glutathione | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=70-18-8 | |
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Record name | Glutathione [BAN:JAN] | |
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Record name | Glutathione | |
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Record name | glutathione | |
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Record name | Glycine, L-.gamma.-glutamyl-L-cysteinyl- | |
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Record name | Glutathione | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |
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Record name | Glutathione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.660 | |
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Record name | Glutathione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 °C | |
Record name | Glutathione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00143 | |
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Record name | Glutathione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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